![molecular formula C7H7N3 B1330584 1H-pyrrolo[3,2-c]pyridin-4-amine CAS No. 60290-23-5](/img/structure/B1330584.png)

1H-pyrrolo[3,2-c]pyridin-4-amine

Descripción general

Descripción

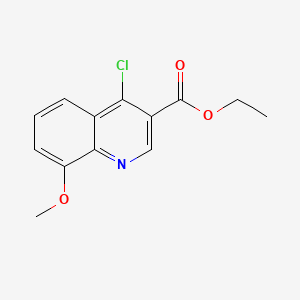

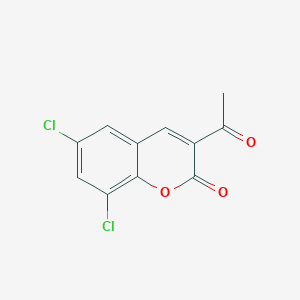

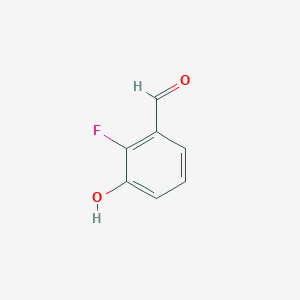

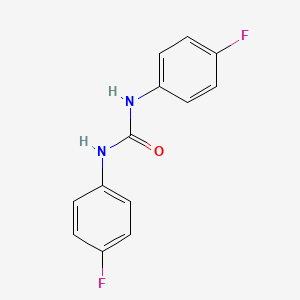

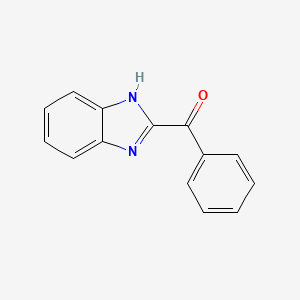

1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that is part of a broader class of biologically active molecules. These compounds often exhibit a range of activities, making them of interest in medicinal chemistry and drug design. The structure of 1H-pyrrolo[3,2-c]pyridin-4-amine consists of a pyrrole ring fused to a pyridine ring, which provides a scaffold for further functionalization and the potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

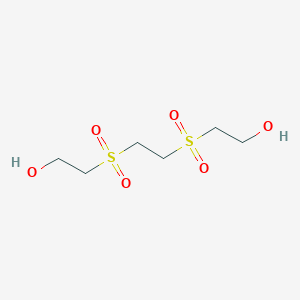

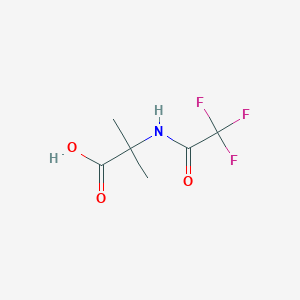

The synthesis of related heterocyclic compounds often involves multi-component reactions, cyclization, and the use of catalysts. For instance, the synthesis of 1H-pyrrol-3(2H)-ones, which share a similar pyrrole core, can be achieved through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones, using trifluoroacetic acid as an additive . Similarly, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones can be synthesized through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid . These methods highlight the versatility and efficiency of current synthetic approaches to such heterocycles.

Molecular Structure Analysis

The molecular structure of heterocyclic amines like 1H-pyrrolo[3,2-c]pyridin-4-amine is often characterized using various spectroscopic techniques. For example, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which confirmed its structural properties and revealed the presence of intermolecular hydrogen bonds contributing to crystal stabilization . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

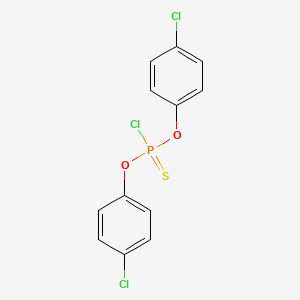

Heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions. For instance, 1H-pyrano[3,4-c]pyran-7-ium perchlorates, which contain a similar fused ring system, react with ammonium acetate to yield 2,7-naphthyridines, and with primary amines to form pyrano[3,4-c]pyridinium salts . These reactions demonstrate the reactivity of the pyridine moiety in such compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. For example, the lipophilicity, pKa value, and anti-secretory activity of 1H-pyrrolo[3,2-b]pyridines were studied, revealing the impact of substitution patterns on these properties . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Aplicaciones Científicas De Investigación

Analgesic and Sedative Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: The compound has been synthesized as a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .

- Methods of Application: The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .

- Results: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Scientific Field: Biomedical Research

- Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR)

- Scientific Field: Biomedical Research

- Summary of Application: The compound, when bearing a 2-indolinone substituent, can be used as an inhibitor of vascular endothelial growth factor receptor (VEGFR) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Inhibitor of Fibroblast Growth Factor Receptor (FGFR)

- Scientific Field: Biomedical Research

- Summary of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Summary of Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Synthesis of Pyrazolopyridine Derivatives

- Scientific Field: Organic Chemistry

- Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Direcciones Futuras

The broad spectrum of pharmacological properties of pyrrolo[3,2-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Future research could focus on exploring its potential in treating diseases of the nervous and immune systems, as well as its antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIMEEWBBDTVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314855 | |

| Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[3,2-c]pyridin-4-amine | |

CAS RN |

60290-23-5 | |

| Record name | 60290-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)